Plasma Exposure: Mephenesin Carbamate vs. Mephenesin (Parent Compound)
Mephenesin carbamate demonstrates significantly higher and more sustained plasma levels compared to its parent compound mephenesin following oral administration in human subjects [1]. This difference addresses the primary clinical limitation of mephenesin—its extremely short duration of action due to rapid oxidative metabolism of terminal hydroxy groups [2]. The carbamate modification prevents first-pass metabolic inactivation, resulting in measurable plasma concentrations that exceed those of the parent compound without generating free mephenesin [1].
| Evidence Dimension | Oral plasma exposure (peak concentration and persistence) |
|---|---|
| Target Compound Data | Significantly higher and more persistent plasma levels |
| Comparator Or Baseline | Mephenesin (parent compound) – lower peak concentrations and rapid decline |
| Quantified Difference | No free mephenesin detected in plasma of subjects receiving mephenesin carbamate; mephenesin carbamate gave higher peak values than mephenesin in all subjects |
| Conditions | Oral administration to 4 normal male human subjects; plasma levels determined over 4 hours; equimolar dosing in comparative studies with n=10 normal subjects |
Why This Matters
For procurement, this establishes mephenesin carbamate as the minimal-viable carbamate derivative that overcomes the bioavailability and duration limitations of mephenesin without requiring additional structural modifications.
- [1] London, I., & Poet, R. B. (1957). Comparative Plasma Levels of Mephenesin and its Carbamic Acid Ester. Experimental Biology and Medicine, 94(1), 191. View Source
- [2] Huf, E. G., Coles, F. K., & Eubank, L. L. (1959). Comparative Plasma Levels of Mephenesin, Mephenesin Carbamate and Methocarbamol. Proceedings of the Society for Experimental Biology and Medicine, 102(2), 276–277. View Source
